molecular formula C8H9NOS B2474732 N-(5-Methylthiophen-3-yl)prop-2-enamide CAS No. 2143429-91-6

N-(5-Methylthiophen-3-yl)prop-2-enamide

Cat. No.: B2474732
CAS No.: 2143429-91-6
M. Wt: 167.23
InChI Key: JWYWHUBDUDFWRN-UHFFFAOYSA-N
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Description

N-(5-Methylthiophen-3-yl)prop-2-enamide is a synthetic acrylamide derivative featuring a thiophene ring substituted with a methyl group at the 5-position and an acrylamide moiety at the 3-position. The compound’s core structure suggests possible applications in antimicrobial or anti-inflammatory research, given the bioactivity of similar molecules .

Properties

IUPAC Name

N-(5-methylthiophen-3-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NOS/c1-3-8(10)9-7-4-6(2)11-5-7/h3-5H,1H2,2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWYWHUBDUDFWRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CS1)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Methylthiophen-3-yl)prop-2-enamide typically involves the reaction of 5-methylthiophene-3-carboxylic acid with appropriate reagents to form the desired acrylamide derivative. One common method includes the use of acetic anhydride and a base to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-(5-Methylthiophen-3-yl)prop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(5-Methylthiophen-3-yl)prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-Methylthiophen-3-yl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring and acrylamide moiety can interact with active sites, leading to inhibition or activation of biological pathways. This compound may also undergo metabolic transformations, resulting in active metabolites that contribute to its overall effect.

Comparison with Similar Compounds

Substituted Cinnamamides (Antimicrobial and Anti-inflammatory Agents)

Key Compounds :

  • (2E)-N-[3-Fluoro-4-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide (Compound 10)
  • (2E)-N-(2,6-dibromo-3-chloro-4-fluorophenyl)-3-phenylprop-2-enamide (Compound 20)

Findings :

  • Antimicrobial Activity : Compound 10 exhibited bactericidal activity against Staphylococcus aureus and MRSA, surpassing ampicillin in efficacy. Meta-substitution (fluorine and trifluoromethyl groups) on the anilide ring correlated with enhanced antimicrobial potency .
  • Anti-inflammatory Activity : Compound 20 attenuated NF-κB activation, outperforming cinnamic acid. Anti-inflammatory activity was linked to ortho/meta-substitution patterns (e.g., bromo, chloro, fluoro) .

Comparison: The 5-methylthiophen-3-yl group in N-(5-Methylthiophen-3-yl)prop-2-enamide replaces the phenyl ring in cinnamamides. However, the absence of halogen substituents (as in Compounds 10 and 20) may reduce antimicrobial potency.

Plant-Derived Acrylamides (Anti-inflammatory Agents)

Key Compounds :

  • N-[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]-3-(4-methoxyphenyl)prop-2-enamide (Compound 10 from )
  • Moupinamide ((E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide)

Findings :

  • Compound 10 () and Moupinamide () demonstrated anti-inflammatory activity (IC50 < 17.21 μM for Compound 10). Hydroxyl and methoxy groups on the phenyl rings were critical for activity, likely through hydrogen bonding and antioxidant mechanisms .

However, the methyl group could stabilize hydrophobic interactions in target binding pockets.

Thiophene-Containing Enamides

Key Compound :

  • (E)-N-[3-(Methylamino)propyl]-3-(thiophen-2-yl)prop-2-enamide (Impurity B, )

Findings :

  • This structural isomer features a thiophen-2-yl group instead of thiophen-3-yl. While bioactivity data are unavailable, the thiophene position influences electronic properties and steric interactions .

Cyano-Substituted Enamide (Heterocyclic Derivatives)

Key Compound :

  • (E)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide ()

Findings :

  • The cyano group and thiazole ring introduce strong electron-withdrawing effects, which may influence reactivity or target selectivity .

Comparison :
N-(5-Methylthiophen-3-yl)prop-2-enamide lacks electron-withdrawing groups, suggesting milder electronic effects. Its simpler structure may offer synthetic advantages but reduced target specificity.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Bioactivity (IC50 or MIC) Reference
N-(5-Methylthiophen-3-yl)prop-2-enamide Thiophen-3-yl + acrylamide 5-methylthiophen-3-yl Not reported -
Compound 10 () Phenyl + acrylamide 3-Fluoro-4-(trifluoromethyl)phenyl MIC: Comparable to ampicillin
Compound 20 () Phenyl + acrylamide 2,6-Dibromo-3-chloro-4-fluorophenyl NF-κB inhibition > cinnamic acid
Compound 10 () Phenyl + acrylamide 4-Methoxyphenyl + dihydroxyphenyl ethyl IC50: <17.21 μM
Impurity B () Thiophen-2-yl + acrylamide Thiophen-2-yl + methylamino propyl Not reported
Moupinamide () Phenyl + acrylamide 4-Hydroxy-3-methoxyphenyl + hydroxyphenyl ethyl Isolated from plant extract

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